4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The structure also includes a phenoxy group and a piperidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” include a molecular weight of 324.8 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis Methodology : A novel method for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which are significant in medicinal chemistry, has been developed. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared via the condensation of 3-aminopyridine with dimethoxytetrahydrofuran (R. Smaliy et al., 2011).
- Chemical Structure and Properties : The molecular and crystal structures of compounds like 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine have been studied, revealing the influence of hydrogen bonds on molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Medicinal Chemistry and Biological Effects
- Selective Serotonin Reuptake Inhibitor : Compounds structurally related to 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, like Paroxetine hydrochloride, are recognized as selective serotonin reuptake inhibitors, used in treating various psychiatric disorders (David Germann et al., 2013).
- Inhibition of Blood Platelet Aggregation : Derivatives like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride have shown potential in inhibiting ADP-induced aggregation of blood platelets (J. M. Grisar et al., 1976).
- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, related to the compound , have been synthesized and evaluated as potential σ receptor ligands, providing insights for in vivo tomographic studies of σ receptors (R. Waterhouse et al., 1997).
Coordination Chemistry
- Unique Coordination Chemistry of Copper (II) : Studies have shown the role of N,N,O-donor Schiff-base ligands, like those derived from piperidine, in exploring the coordination chemistry of Cu(II) with bromide as a counter anion (Ishani Majumder et al., 2016).
Photophysical Properties
- Synthetic Bacteriochlorins : Research into synthetic bacteriochlorins incorporating spiro-piperidine units has been conducted. These studies are significant in tailoring the polarity of near-infrared absorbers for applications in photophysical studies (Kanumuri Ramesh Reddy et al., 2013).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of compounds like (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which shares structural similarities with the compound , has been analyzed to understand the conformation of fused piperidine and pyrrolidine rings (Li-min Yang et al., 2008).
Safety And Hazards
Future Directions
The future directions for “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and biological activities . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future research and development.
properties
IUPAC Name |
[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14;/h3-6,14,18H,1-2,7-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYKGWQGFJAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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